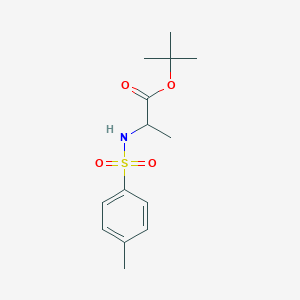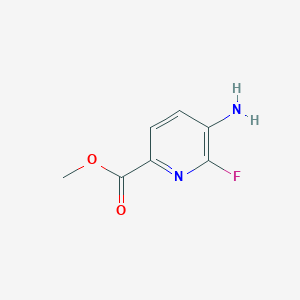
3-Bromo-6-chloro-2-fluorobenzoylacetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-6-chloro-2-fluorobenzoylacetonitrile is a chemical compound with the molecular formula C9H4BrClFNO and a molecular weight of 276.49 g/mol It is a derivative of benzoylacetonitrile, characterized by the presence of bromine, chlorine, and fluorine atoms on the benzene ring
準備方法
The synthesis of 3-Bromo-6-chloro-2-fluorobenzoylacetonitrile typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions. The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the product.
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high efficiency and cost-effectiveness. The choice of reagents, catalysts, and purification methods are crucial factors in the industrial production process.
化学反応の分析
3-Bromo-6-chloro-2-fluorobenzoylacetonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) on the benzene ring can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.
Coupling Reactions: As mentioned earlier, the Suzuki-Miyaura coupling reaction is a common method for synthesizing this compound and its derivatives.
Common reagents used in these reactions include palladium catalysts, boron reagents, and various oxidizing or reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
3-Bromo-6-chloro-2-fluorobenzoylacetonitrile has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of biological pathways and molecular interactions due to its unique chemical properties.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 3-Bromo-6-chloro-2-fluorobenzoylacetonitrile involves its interaction with molecular targets and pathways within biological systems. The specific molecular targets and pathways can vary depending on the context of its use. For example, in drug discovery, the compound may interact with specific enzymes or receptors to exert its therapeutic effects. The detailed mechanism of action is often studied through various biochemical and molecular biology techniques.
類似化合物との比較
3-Bromo-6-chloro-2-fluorobenzoylacetonitrile can be compared with other similar compounds, such as:
3-Bromo-2-chloro-6-fluorobenzonitrile: This compound has a similar structure but differs in the position of the halogen atoms on the benzene ring.
3-Bromo-6-chloro-2-fluorobenzonitrile: Another similar compound with slight variations in the chemical structure.
The uniqueness of this compound lies in its specific arrangement of halogen atoms and the presence of the acetonitrile group, which imparts distinct chemical properties and reactivity.
特性
分子式 |
C9H4BrClFNO |
|---|---|
分子量 |
276.49 g/mol |
IUPAC名 |
3-(3-bromo-6-chloro-2-fluorophenyl)-3-oxopropanenitrile |
InChI |
InChI=1S/C9H4BrClFNO/c10-5-1-2-6(11)8(9(5)12)7(14)3-4-13/h1-2H,3H2 |
InChIキー |
RLMGILFQCXKDSA-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1Cl)C(=O)CC#N)F)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



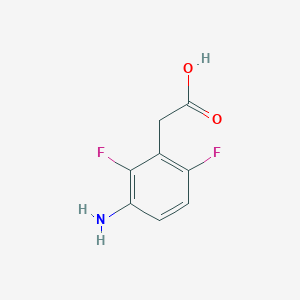

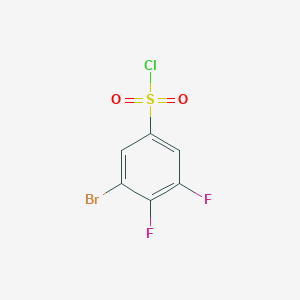
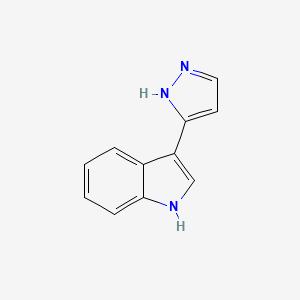
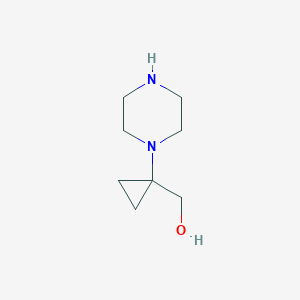
![5-[4-(1,3-Dioxolan-2-yl)phenyl]-1H-indole-3-carbaldehyde](/img/structure/B12852550.png)
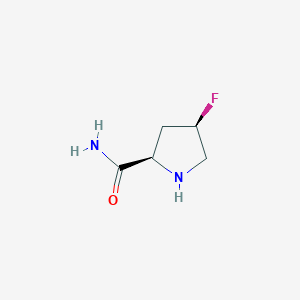
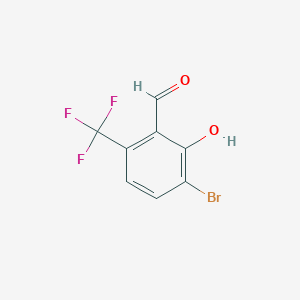
![2,6-Difluoro-N-[[[2-methyl-4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl]amino]carbonyl]benzamide](/img/structure/B12852565.png)
![[2-(4-Methyl-1H-imidazol-2-yl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B12852567.png)
